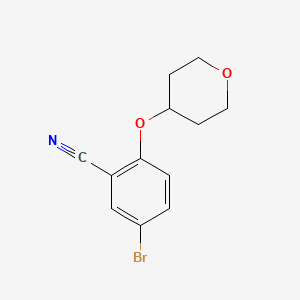

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Description

Chemical Classification and Nomenclature

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a halogenated aromatic compound belonging to the benzonitrile family. Its IUPAC name systematically describes its structure:

- Benzonitrile core : A benzene ring substituted with a cyano group (-C≡N).

- Bromo substituent : A bromine atom at the 5-position of the benzene ring.

- Tetrahydro-2H-pyran-4-yloxy group : An oxygen-linked tetrahydropyran ring at the 2-position, providing a six-membered cyclic ether moiety.

The compound is also identified by synonyms such as 5-bromo-2-(oxan-4-yloxy)benzonitrile and CAS registry number 876918-62-6 . Its molecular formula is C₁₂H₁₂BrNO₂ , with a molecular weight of 282.13 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 282.13 g/mol |

| CAS Number | 876918-62-6 |

| Key Functional Groups | Bromine, cyano, ether |

Historical Context and Development

The synthesis of this compound was first reported in the early 2010s, leveraging advances in transition metal-catalyzed coupling reactions for aryl ethers. A seminal method involves the Mitsunobu reaction , where 5-bromo-2-hydroxybenzonitrile reacts with tetrahydro-2H-pyran-4-ol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), achieving a 96% yield. This approach highlights the compound’s reliance on modern etherification techniques, which prioritize mild conditions and high functional group tolerance.

The development of this compound aligns with broader trends in medicinal chemistry, where brominated aromatics serve as versatile intermediates for cross-coupling reactions.

Significance in Organic Chemistry Research

This compound is a critical building block in pharmaceutical research due to its dual reactivity:

- Bromine Atom : Facilitates Suzuki-Miyaura and Ullmann couplings, enabling the introduction of aryl or heteroaryl groups.

- Cyano Group : Participates in nucleophilic additions or reductions, forming amines or carboxylic acid derivatives.

- Tetrahydro-2H-pyran Ether : Enhances solubility and modulates steric effects, making the compound valuable in drug design.

Recent studies have utilized it to synthesize small-molecule inhibitors targeting enzymes such as kinases and G protein-coupled receptors. For example, analogs of this compound have been incorporated into biphenyl-triazol-benzonitrile derivatives, which exhibit potent biological activity.

Related Compound Families

This compound belongs to three key compound classes:

These families underscore the compound’s role in advancing synthetic methodologies and drug discovery pipelines.

Propriétés

IUPAC Name |

5-bromo-2-(oxan-4-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUKPYGCDWSDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736456 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876918-62-6 | |

| Record name | 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile typically involves the following steps:

Bromination: The starting material, 2-hydroxybenzonitrile, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-hydroxybenzonitrile.

Etherification: The brominated intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is primarily explored for its role as an intermediate in drug synthesis . It has shown potential as a kinase inhibitor , specifically targeting TBK1 and IKKε, which are involved in inflammatory responses and cancer pathways. This makes it a candidate for therapeutic applications in treating inflammatory diseases and certain cancers.

Case Study: Kinase Inhibition

In studies assessing its efficacy, this compound demonstrated notable inhibition of kinase activity, altering signaling pathways associated with cell proliferation and inflammation. This positions the compound as a valuable tool in pharmacological research aimed at discovering new anti-inflammatory or anticancer drugs.

Materials Science

The compound is also being investigated for its potential use in advanced materials . Its unique structural features allow it to be integrated into polymers and coatings, which could enhance material properties such as durability and chemical resistance.

In chemical biology, this compound serves as a tool compound for studying biological processes involving brominated aromatic compounds. Its ability to modulate enzyme activity makes it useful in elucidating biochemical pathways.

Mécanisme D'action

The mechanism of action of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects at Position 2

The substituent at position 2 significantly influences the compound’s properties:

*Calculated based on molecular formula C₁₂H₁₂BrNO₂.

Key Observations:

- Hydrogen Bonding : The hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables intermolecular hydrogen bonding (O–H⋯N distances: 2.805–2.810 Å), leading to crystalline stability and higher melting points . In contrast, the THP group eliminates hydrogen-bonding capacity, favoring lipophilicity.

- Stability : The THP group is less prone to hydrolysis compared to the methoxymethoxy group, which contains an acid-sensitive acetal .

Spectroscopic and Physical Properties

- IR Spectroscopy : All analogs show a nitrile (C≡N) stretch near 2223 cm⁻¹ .

- NMR : The THP group in the target compound would exhibit distinct signals for its oxygenated CH₂ groups (δ 3.5–4.0 ppm) and pyran ring protons, differing from the methoxymethoxy group’s singlet (δ 3.52 ppm) .

- Melting Points : The hydroxyl analog has a higher melting point due to hydrogen bonding, while the methoxymethoxy and THP analogs have lower melting points (~67–69°C for the former) .

Reactivity in Cross-Coupling Reactions

The bromine at position 5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- 5-Bromo-2-hydroxybenzonitrile : Used to synthesize pyrimidine derivatives (e.g., 4-((5-bromo-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile) with 82% yield .

- Target Compound : The THP group’s steric bulk may slightly reduce reaction rates compared to less hindered analogs but improves compatibility with harsh reaction conditions.

Activité Biologique

Overview

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This compound features a bromine atom attached to a benzene ring, with a tetrahydro-2H-pyran moiety linked via an ether bond. Its molecular formula is .

Biological Activity

Kinase Inhibition

Recent studies have identified this compound as an inhibitor of specific kinases, notably TBK1 and IKKε. These kinases play critical roles in inflammatory responses and cancer pathways, making this compound a candidate for therapeutic applications in treating various diseases, including inflammatory conditions and certain cancers .

The mechanism of action of this compound involves its interaction with molecular targets that modulate cellular signaling pathways. While the precise mechanisms remain to be fully elucidated, its ability to inhibit kinase activity suggests it may alter pathways involved in cell proliferation and inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound effectively inhibited the activation of NF-kB, a key transcription factor in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .

- Anticancer Potential : The compound has shown promise in reducing cell viability in cancer cell lines through apoptosis induction mechanisms. In particular, it has been evaluated for its effects on various cancer types, indicating a potential role in cancer therapy.

- Antimicrobial Activity : Preliminary studies indicated that this compound might possess antimicrobial properties, although further research is needed to confirm these findings and explore the underlying mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-Bromo-3-methoxybenzonitrile | Structure | Contains methoxy group; used in similar biological assays. |

| 5-Bromo-2-(bromomethyl)benzonitrile | Structure | Precursor for further modifications; potential for diverse substitutions. |

| 6-Bromoquinazolinone | Structure | Shares kinase inhibition properties but differs in scaffold structure. |

The unique tetrahydro-2H-pyran moiety distinguishes this compound from others, providing specific interactions that may not be present in structurally similar compounds.

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural characteristics:

- Structural Properties : The presence of both bromine and tetrahydropyran groups enhances its reactivity and binding affinity to biological targets.

- Pharmacological Applications : Given its kinase inhibition capabilities, this compound may be explored further for drug development aimed at treating inflammatory diseases and cancers associated with aberrant kinase activity.

- Future Directions : Ongoing research is necessary to fully elucidate the molecular mechanisms of action and to evaluate the therapeutic efficacy of this compound in preclinical and clinical settings.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a bromophenol derivative reacts with a tetrahydropyranyl-protected alcohol. For example, 5-bromo-2-hydroxybenzonitrile (precursor) can undergo alkylation using tetrahydro-2H-pyran-4-yl methanesulfonate under basic conditions (e.g., NaH in DMF). Key parameters include:

- Temperature : 60–80°C for 12–24 hours.

- Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity .

- Purification : Column chromatography with hexane/EtOAc (10:1) achieves >90% purity .

- Data Table :

| Precursor | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzonitrile | Tetrahydro-2H-pyran-4-yl MsO | DMF | 85–91 | >95 |

Q. How can researchers confirm the molecular geometry and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., at 125 K) provides bond lengths and angles (e.g., mean C–C bond = 0.005 Å, R factor = 0.043) .

- Spectroscopy :

- ¹H NMR : Look for characteristic signals (e.g., δ 3.52 ppm for OCH3 in related compounds) .

- IR : Absorbance at ~2223 cm⁻¹ (C≡N stretch) and 1256 cm⁻¹ (C-O-C ether stretch) .

- Mass Spectrometry : GC-MS (EI) shows molecular ion peaks at m/z 241 (M⁺) and isotopic Br patterns (e.g., m/z 243) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or reactivity data?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model vibrational spectra (IR) and compare with experimental data. For example, discrepancies in C≡N stretching frequencies may arise from solvent effects or crystal packing, which DFT can simulate .

- Fragmentation Pathways : Electron impact ionization studies (e.g., at 15–20 eV) combined with IR pre-dissociation spectroscopy (IRPD) identify dominant fragments (e.g., HCN loss) and validate via potential energy surface (PES) analysis .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd(dba)₂) with Xantphos ligands to substitute bromine with amines. Monitor via TLC and optimize ligand-to-metal ratios (e.g., 2:1) to suppress side reactions .

- Suzuki-Miyaura Coupling : Employ aryl boronic acids (e.g., 4-methoxyphenylboronic acid) with Pd(PPh₃)₄. Use microwave-assisted heating (100°C, 1 hour) to accelerate reactivity .

Q. How can molecular dynamics (MD) simulations predict stability under varying conditions?

- Methodological Answer :

- Solvent Effects : SCC-DFTB simulations model solvation in DMSO or THF to predict aggregation tendencies. For instance, hydrophobic tetrahydropyran groups may reduce solubility in polar solvents .

- Thermal Stability : MD trajectories at 300–500 K assess bond dissociation energies (e.g., C-Br bond cleavage above 400 K) .

Key Data Contradictions and Resolutions

- Issue : Discrepancies in GC-MS fragmentation patterns (e.g., unexpected m/z peaks).

- Resolution : Compare with high-resolution MS (HRMS) and IRPD data to distinguish between isobaric fragments (e.g., Br vs. Cl substituents) .

- Issue : Variable yields in alkylation reactions.

- Resolution : Optimize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) to reduce steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.